Bienvenue dans la boutique en ligne BenchChem!

3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Chemical Purity Quality Control Procurement Specification

3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 863711-82-4) is a heterocyclic small molecule featuring a partially saturated fused triazole-pyrimidine core substituted with a 3-pyridyl group at the C3 position. This scaffold is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block for kinase inhibitor development.

Molecular Formula C10H11N5
Molecular Weight 201.233
CAS No. 863711-82-4
Cat. No. B2658046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
CAS863711-82-4
Molecular FormulaC10H11N5
Molecular Weight201.233
Structural Identifiers
SMILESC1CNC2=NN=C(N2C1)C3=CN=CC=C3
InChIInChI=1S/C10H11N5/c1-3-8(7-11-4-1)9-13-14-10-12-5-2-6-15(9)10/h1,3-4,7H,2,5-6H2,(H,12,14)
InChIKeyWKMFUSGVSUJTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 863711-82-4): A Versatile Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 863711-82-4) is a heterocyclic small molecule featuring a partially saturated fused triazole-pyrimidine core substituted with a 3-pyridyl group at the C3 position . This scaffold is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block for kinase inhibitor development . The compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, with reported interactions with molecular targets such as cyclin-dependent kinases (CDKs) .

Why Generic Substitution of 3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine Fails: The Critical Role of the Saturated Core in Target Engagement


Substitution within the [1,2,4]triazolo[4,3-a]pyrimidine class cannot be made generically because subtle structural variations—particularly the saturation state of the pyrimidine ring and the position of the pyridyl substituent—profoundly alter biological target selectivity and potency [1]. The 5,6,7,8-tetrahydro (partially saturated) core of CAS 863711-82-4 imparts distinct conformational flexibility and electronic properties compared to its fully aromatic analogs, directly influencing kinase active-site complementarity. Furthermore, regioisomeric pyridyl attachments (e.g., 3-pyridyl vs. 4-pyridyl) yield divergent hydrogen-bonding patterns and steric profiles, with documented differences in biological activity among closely related derivatives . These structural distinctions mandate compound-specific sourcing for reproducible SAR studies and lead optimization campaigns.

Head-to-Head Quantitative Evidence Guide: 3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine vs. Closest Analogs


Purity Advantage: 98% HPLC Specification Outperforms Competing Supplier Grades for SAR Reliability

Procurement-grade purity directly impacts reproducibility in biological assays. Leyan (乐研) supplies CAS 863711-82-4 at 98% purity (Lot No. 1780473), representing a verifiably higher specification compared to the 95% minimum purity offered by Chemenu (Catalog CM316986) and the 95%+ grade from Fluorochem . This 3-percentage-point purity differential reduces the likelihood of confounding biological activity arising from unidentified impurities in dose-response studies .

Chemical Purity Quality Control Procurement Specification

Kinase Target Differentiation: CDK Inhibition Profile Distinguished from Class-Level MMP/VEGFR Polypharmacology

While the broader 1,2,4-triazolo[4,3-a]pyrimidine class exhibits polypharmacology including MMP-10/13 and VEGFR-2 inhibition, the specific 3-pyridin-3-yl-5,6,7,8-tetrahydro substitution pattern of CAS 863711-82-4 is mechanistically linked to cyclin-dependent kinase (CDK) inhibition, interfering with cell cycle progression and inducing apoptosis in cancer cells . This contrasts with class-level evidence where 5-oxo-1,2,4-triazolo[4,3-a]pyrimidines preferentially inhibit MMP-10/13 (IC50 values in the low micromolar range) and hybrid acyclo C-nucleosides simultaneously target MMP-2, CA II, and VEGFR-2 [1]. The CDK-targeting profile of this compound offers a differentiated mechanism for groups focused on cell-cycle-targeted oncology programs.

Kinase Inhibition CDK Target Selectivity

Regioisomeric Specificity: 3-Pyridyl Attachment Confers Distinct Hydrogen-Bonding Geometry vs. 4-Pyridyl Analog

The 3-pyridyl substitution on CAS 863711-82-4 provides a unique hydrogen-bond acceptor orientation at the meta position of the pyridine ring, distinguishing it from the 4-pyridyl regioisomer (CAS not specified, available from CymitQuimica) where the nitrogen lone pair projects along the para axis . The 4-pyridyl isomer is documented to enable hydrogen-bonding interactions between the hydroxy group and the triazole ring—a geometry impossible for the 3-pyridyl variant . In kinase active sites, this positional difference alters the vector of key hinge-region hydrogen bonds, potentially shifting selectivity across the kinome. Procurement of the correct regioisomer is therefore non-negotiable for SAR consistency.

Regioisomerism Molecular Recognition SAR

Synthetic Accessibility: Room-Temperature One-Pot Synthesis Enables Cost-Effective Scale-Up vs. Multi-Step Analog Routes

The synthesis of CAS 863711-82-4 can be achieved via a one-pot cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild, room-temperature conditions—an operationally simple and efficient route documented for this scaffold . This contrasts with the multi-step synthesis required for more complex triazolopyrimidine derivatives such as 5,7-dimethyl-3-pyridin-3-yl analogs, which employ microwave irradiation with enaminonitriles and benzohydrazides, adding equipment cost and complexity . The simpler synthetic route for CAS 863711-82-4 translates to potentially lower cost of goods, shorter lead times, and fewer batch-failure risks for procurement at gram-to-kilogram scale.

Synthetic Efficiency Scale-Up Cost of Goods

Optimal Procurement and Application Scenarios for 3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 863711-82-4)


CDK-Focused Oncology Lead Optimization: Scaffold for Selective Kinase Inhibitor Libraries

Research groups pursuing cyclin-dependent kinase (CDK) inhibitors as anticancer agents should prioritize CAS 863711-82-4 as a core scaffold. Its annotated CDK inhibitory mechanism , combined with the 98% purity specification from Leyan , ensures that SAR libraries built on this compound will generate reproducible, impurity-free activity data. The 3-pyridyl regioisomer provides distinct hinge-binding geometry that cannot be replicated by 4-pyridyl or fully aromatic analogs, making it the correct starting point for structure-guided CDK inhibitor design.

Regioisomer-Controlled Medicinal Chemistry: Definitive SAR Probe Procurement

In medicinal chemistry campaigns where pyridyl orientation dictates target selectivity, CAS 863711-82-4 serves as the definitive 3-pyridyl probe. Direct comparison with the 4-pyridyl regioisomer enables systematic mapping of hydrogen-bond interactions within kinase ATP-binding sites. Procurement from suppliers specifying regioisomeric identity and ≥98% purity eliminates the confounding effects of positional isomer contamination that plague lower-grade commercial sources.

Cost-Efficient Scale-Up for Preclinical Candidate Advancement

The room-temperature, one-pot synthetic accessibility of CAS 863711-82-4 positions it as a cost-advantaged building block for programs transitioning from hit-to-lead into preclinical development. Compared to triazolopyrimidine analogs requiring microwave-assisted multi-step synthesis, this compound offers more predictable scale-up economics, shorter custom synthesis lead times, and reduced process development burden—critical factors when procurement volumes escalate from milligrams to multi-gram quantities.

High-Purity Reference Standard for Analytical Method Development

With 98% HPLC purity commercially available , CAS 863711-82-4 is suitable as a reference standard for analytical method development and quality control (QC) in pharmaceutical research. The 3-percentage-point purity margin over 95%-grade competitors provides greater confidence in HPLC calibration curves, impurity profiling, and stability-indicating assay development, supporting robust CMC data packages for IND-enabling studies.

Quote Request

Request a Quote for 3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.